1,2-Dibromopentane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

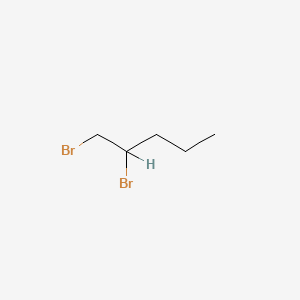

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dibromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITMYAPULDSOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871292 | |

| Record name | 1,2-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3234-49-9, 19398-53-9 | |

| Record name | 1,2-Dibromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dibromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of 1,2-Dibromopentane

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and visual representations of chemical pathways.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C5H10Br2.[1][2][3] It is a colorless liquid with a distinctive odor.[2] This vicinal dibromide is a key intermediate in various organic syntheses, particularly in the manufacturing of pesticides, pharmaceuticals, and dyes.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear comparison of key quantitative data.

| Property | Value | Unit | Source |

| Molecular Weight | 229.941 | g/mol | [1][3] |

| Density | 1.669 - 1.7 | g/cm³ | [1][4][5] |

| Boiling Point | 184.0 | °C (at 760 mmHg) | [1][5] |

| Melting Point | -28.63 (estimate) | °C | [5] |

| Flash Point | 64.3 | °C | [1][5] |

| Refractive Index | 1.5064 - 1.509 | [4][5] | |

| Molar Volume | 137.7 | mL/mol | [4] |

| Dielectric Constant | 4.39 | [4] | |

| logP (Octanol/Water) | 2.94490 - 3.1 | [5] |

Chemical Properties and Identifiers

The following table outlines the key chemical identifiers and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C5H10Br2 | [1][3] |

| CAS Number | 3234-49-9 | [1][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCCC(CBr)Br | [5] |

| InChI | InChI=1S/C5H10Br2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3 | [3] |

| InChIKey | CITMYAPULDSOHG-UHFFFAOYSA-N | [3] |

| Exact Mass | 229.91288 | [5] |

| Heavy Atom Count | 7 | [5] |

| Rotatable Bond Count | 3 | [5] |

Experimental Protocols

Synthesis of this compound via Bromination of Pent-1-ene

A common and illustrative method for the synthesis of this compound is the electrophilic addition of bromine to pent-1-ene.

Materials:

-

Pent-1-ene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or other inert solvent

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-1-ene in dichloromethane.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with an aqueous solution of sodium thiosulfate (to remove excess bromine), an aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

References

An In-Depth Technical Guide to the Synthesis of 1,2-Dibromopentane from 1-Pentene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,2-dibromopentane from 1-pentene (B89616), a classic example of electrophilic addition to an alkene. This guide details the underlying reaction mechanism, provides a detailed experimental protocol, and presents relevant physicochemical data.

Core Concepts: Electrophilic Addition of Bromine to an Alkene

The synthesis of this compound from 1-pentene proceeds via an electrophilic addition reaction. The electron-rich double bond of the 1-pentene molecule acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂). This reaction is characterized by the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the vicinal dibromide.

Reaction Mechanism

The generally accepted mechanism for the bromination of an alkene involves the following key steps:

-

Polarization of Bromine: As the bromine molecule approaches the electron-rich π-bond of 1-pentene, the Br-Br bond becomes polarized.

-

Formation of a Bromonium Ion: The π electrons of the double bond attack the partially positive bromine atom, displacing the other bromine atom as a bromide ion. This results in the formation of a three-membered ring intermediate called a bromonium ion.

-

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack is responsible for the anti-addition of the two bromine atoms.

-

Product Formation: The ring opens, and the two bromine atoms are added to adjacent carbons, resulting in the formation of this compound.

This stereospecific nature of the reaction is a key feature of the bromination of alkenes.[1]

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound from 1-pentene. This protocol is adapted from established methods for the bromination of alkenes.

Materials:

-

1-Pentene

-

Bromine

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (Note: CCl₄ is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-pentene in an equal volume of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Bromine: Prepare a solution of an equimolar amount of bromine in dichloromethane. Slowly add the bromine solution dropwise to the stirred solution of 1-pentene over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature. The disappearance of the bromine color indicates the completion of the reaction.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted bromine and acidic byproducts.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

-

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Expected Yield (%) |

| 1-Pentene | C₅H₁₀ | 70.13 | 30 | 0.641 | N/A |

| Bromine | Br₂ | 159.808 | 58.8 | 3.1028 | N/A |

| This compound | C₅H₁₀Br₂ | 229.94 | 184 | 1.7 | 80-95 |

Visualizing the Process

Reaction Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism):

Caption: Mechanism of electrophilic addition of bromine to 1-pentene.

References

Spectroscopic Analysis of 1,2-Dibromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1,2-dibromopentane. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a comprehensive analysis based on data from analogous compounds and established spectroscopic principles. The guide includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and graphical representations of molecular structure and experimental workflows to aid in the analysis and characterization of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are derived from the analysis of similar brominated alkanes, including 1-bromopentane (B41390) and 1,2-dibromopropane. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1a | 3.8 - 4.0 | dd | Jgem ≈ 10-12 Hz, Jvic ≈ 4-6 Hz |

| H-1b | 3.6 - 3.8 | dd | Jgem ≈ 10-12 Hz, Jvic ≈ 6-8 Hz |

| H-2 | 4.2 - 4.4 | m | - |

| H-3 | 1.9 - 2.1 | m | - |

| H-4 | 1.4 - 1.6 | m | - |

| H-5 | 0.9 - 1.1 | t | Jvic ≈ 7 Hz |

dd = doublet of doublets, m = multiplet, t = triplet

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 35 - 45 |

| C-2 | 50 - 60 |

| C-3 | 30 - 40 |

| C-4 | 20 - 30 |

| C-5 | 10 - 15 |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of NMR data for a sample like this compound.

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1][2]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition:

-

Instrument: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

-

¹H NMR Experiment:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

-

¹³C NMR Experiment:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[3][4][5]

-

Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Increase the number of scans significantly (e.g., 128 or more) to compensate for the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).

-

Visualizations

Spin-Spin Coupling in this compound

The following diagram illustrates the key proton-proton (¹H-¹H) spin-spin coupling interactions expected in the this compound molecule. Vicinal coupling (through three bonds) is the most significant for determining the splitting patterns.

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

General NMR Experimental Workflow

The following diagram outlines the standard workflow for conducting an NMR experiment, from initial sample preparation to final data analysis.

Caption: A generalized workflow for an NMR experiment.

References

In-Depth Technical Guide to 1,2-Dibromopentane (CAS 3234-49-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential hazards associated with 1,2-Dibromopentane (CAS 3234-49-9). This document is intended to serve as a key resource for professionals in research and development who may handle or utilize this compound. All quantitative data has been summarized in structured tables for ease of reference. Detailed experimental methodologies for synthesis and analysis are provided, alongside a visual representation of the synthetic workflow.

Clarification of Compound Identity: The CAS number 3234-49-9 is uniquely assigned to this compound. The compound "3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium inner salt" is a distinct chemical substance, also known as MTS, with the CAS number 138169-43-4. MTS is commonly used in colorimetric assays for assessing cell viability. This guide will focus exclusively on the properties and hazards of this compound.

Chemical and Physical Properties

This compound is a halogenated aliphatic hydrocarbon. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis.[1] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10Br2 | [2] |

| Molecular Weight | 229.94 g/mol | [2] |

| CAS Number | 3234-49-9 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 184 °C at 760 mmHg | ChemicalBook |

| Melting Point | -28.63 °C (estimate) | ChemicalBook |

| Density | 1.6641 g/cm³ | ChemicalBook |

| Refractive Index | 1.5064 | ChemicalBook |

| Flash Point | 64.3 °C | ChemicalBook |

| Solubility | Insoluble in water | Sigma-Aldrich |

Hazards and Safety Information

Table 2: GHS Hazard Classification (Inferred from Similar Compounds)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

|

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Toxicity Data: Specific LD50 or LC50 data for this compound is not readily available. However, for the related compound 1,2-dibromopropane, the LC50 in rats is 12,000 mg/m³ over 4 hours. It is recommended to handle this compound with appropriate engineering controls (e.g., fume hood) and personal protective equipment.

Experimental Protocols

Synthesis of this compound via Electrophilic Addition

A common and effective method for the synthesis of vicinal dibromides, such as this compound, is the electrophilic addition of bromine (Br₂) across a double bond.[4][5] The following protocol is adapted from the synthesis of 1,2-dibromocyclopentane (B3025039) from cyclopentene.

Materials:

-

Bromine (Br₂)

-

Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) as a solvent

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-pentene in a suitable solvent (e.g., dichloromethane) and cool the flask in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise from a dropping funnel with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[6][7] The following provides a general protocol for the analysis of brominated hydrocarbons, which can be adapted for this compound.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column suitable for halogenated compounds (e.g., DB-5ms, HP-5ms)

-

Helium as carrier gas

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Samples containing unknown concentrations of this compound should be diluted to fall within the calibration range.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas Flow: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which can be determined by injecting a pure standard.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show characteristic isotopic patterns for two bromine atoms.

-

Quantify the amount of this compound in samples by creating a calibration curve from the peak areas of the standards.

Caption: General workflow for GC-MS analysis.

References

- 1. This compound | 3234-49-9 [chemicalbook.com]

- 2. This compound | C5H10Br2 | CID 29571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. gauthmath.com [gauthmath.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

molecular weight and formula of 1,2-dibromopentane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and molecular characteristics of 1,2-dibromopentane. The information is presented to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Core Properties of this compound

This compound is a halogenated alkane. Its fundamental chemical identity is defined by its molecular formula and weight.

Data Presentation

The key quantitative data for this compound are summarized below. This information is critical for stoichiometric calculations in chemical reactions and for analytical characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₀Br₂ | [1][2][3][4] |

| Molecular Weight | 229.94 g/mol | [1][5] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 3234-49-9 | [1][2][3][4] |

Molecular Weight Calculation

The molecular weight is derived from the chemical formula and the atomic weights of the constituent elements. The diagram below illustrates this calculation.

Experimental Protocols

Synthesis of this compound via Electrophilic Addition

A common and effective method for synthesizing this compound is through the electrophilic addition of bromine to pent-1-ene.[2] The double bond in pent-1-ene acts as a nucleophile, attacking the bromine molecule and leading to the formation of a vicinal dibromide. A safer alternative to using hazardous liquid bromine is the use of pyridinium (B92312) tribromide as the bromine source.[5]

Reaction: CH₃CH₂CH₂CH=CH₂ + Br₂ → CH₃CH₂CH₂CH(Br)CH₂(Br)

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pent-1-ene in a suitable solvent such as glacial acetic acid.[5]

-

Reagent Addition: Slowly add pyridinium tribromide to the stirred solution. The reaction is an electrophilic addition.[5]

-

Reaction Conditions: Maintain stirring and apply gentle heat to the mixture to ensure the reaction proceeds to completion. The progress can be monitored by observing the disappearance of the reddish-brown color of the bromine.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with water, a cold 5% sodium bisulfite solution (to remove any unreacted bromine), and finally with water again.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product, this compound, can be further purified by distillation under reduced pressure.

The workflow for this synthesis is depicted in the following diagram.

Applications in Research and Development

This compound serves as a useful intermediate in organic synthesis.[6] Its two bromine atoms provide reactive sites for various nucleophilic substitution and elimination reactions, making it a versatile building block for the synthesis of more complex molecules, including those of interest in pharmaceutical and materials science research. For instance, it can be used in the manufacturing processes of pesticides and dyes.[6]

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,2-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-dibromopentane. It includes available quantitative data, detailed descriptions of experimental protocols for determining these properties, and visualizations of key experimental workflows and relationships.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for this compound. It is important to note that while some experimental data is available, particularly for phase change and reaction enthalpies, other key thermodynamic parameters such as the standard enthalpy of formation and standard entropy have not been extensively reported in the literature.

Table 1: Enthalpy and Gibbs Free Energy Data for this compound

| Thermodynamic Quantity | Value | Units | Method/Source |

| Standard Enthalpy of Vaporization (ΔvapH°) | 49 | kJ/mol | Based on data from 350 K to 450 K[1] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 49.2 ± 0.8 | kJ/mol | Ebulliometric determination[1] |

| Enthalpy of Vaporization (ΔvapH) | 48.8 | kJ/mol | At 307 K[1] |

| Enthalpy of Vaporization (ΔvapH) | 46.5 | kJ/mol | At 363 K[1] |

| Enthalpy of Isomerization (ΔrH°) to 1,3-dibromopentane | -5.9 ± 0.4 | kJ/mol | Equilibrium study in the liquid phase[2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 17.42 | kJ/mol | Calculated Property (Joback Method)[3] |

Table 2: Vapor Pressure Data for this compound

The relationship between vapor pressure and temperature for this compound can be described by the Antoine equation. The parameters for this equation are provided below.

| Equation | Parameters | Temperature Range (K) | Source |

| log₁₀(P) = A − (B / (T + C))P in bar, T in Kelvin | A = 4.63914B = 1875.567C = -43.328 | 292.9 to 448 | Coefficients calculated by NIST from author's data[4][5] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. Therefore, this section outlines the general and standard methodologies used for determining the key thermodynamic properties of haloalkanes.

2.1 Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly using the enthalpy of combustion, which is measured experimentally via calorimetry.

-

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb." A small amount of water is typically added to the bomb to ensure that the combustion products are in their standard states.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.

-

Ignition and Temperature Measurement: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is recorded at regular intervals before, during, and after the reaction to determine the total temperature change.

-

Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature change and the total heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid).

-

Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH_comb) is then calculated from ΔU_comb using the principles of thermodynamics.

-

Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation of this compound is calculated from its enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

-

2.2 Determination of Heat Capacity (Cp)

The heat capacity of a liquid such as this compound can be measured using various calorimetric techniques.

-

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed to heat both pans at a constant rate over a specified temperature range.

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated.

-

Data Analysis: The difference in heat flow is directly proportional to the heat capacity of the sample. By comparing the heat flow data for the sample with that of a standard material with a known heat capacity (e.g., sapphire), the specific heat capacity of this compound can be determined as a function of temperature.

-

2.3 Determination of Standard Entropy (S°)

The absolute standard entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K), and also measuring the enthalpies of any phase transitions that occur within this temperature range.

-

Methodology: Calorimetric Measurement of Heat Capacity and Phase Transitions

-

Low-Temperature Calorimetry: The heat capacity of this compound is measured at various temperatures starting from as close to 0 K as possible, using a specialized low-temperature calorimeter.

-

Enthalpy of Phase Transitions: The enthalpy of fusion (melting) and any other solid-solid phase transitions are measured at their respective transition temperatures. This is done by supplying a known amount of heat and measuring the amount of substance that undergoes the phase change.

-

Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to T, and adding the entropy changes for any phase transitions that occur in this temperature range (ΔH_trans / T_trans).

-

Extrapolation to 0 K: Since it is not possible to measure heat capacity down to absolute zero, the heat capacity data at very low temperatures are extrapolated to 0 K using theoretical models, such as the Debye T³-law for crystalline solids.

-

2.4 Determination of Vapor Pressure

The vapor pressure of a liquid with relatively low volatility like this compound can be measured using static or dynamic methods.

-

Methodology: Dynamic Method (e.g., Gas Saturation Method)

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and constant flow rate through a sample of this compound maintained at a constant temperature in a thermostatted vessel (a saturator).

-

Saturation: The carrier gas becomes saturated with the vapor of this compound.

-

Vapor Collection: The gas mixture exiting the saturator is passed through a cold trap or an absorbent to collect the vaporized this compound.

-

Quantification: The amount of condensed or absorbed this compound is determined gravimetrically or by a suitable analytical technique.

-

Vapor Pressure Calculation: Assuming the ideal gas law, the partial pressure of the this compound vapor, which is equal to its vapor pressure at that temperature, can be calculated from the amount of vapor collected, the volume of the carrier gas used, and the temperature.

-

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.

Caption: Workflow for determining enthalpy change using calorimetry.

Caption: Determination of absolute entropy from heat capacity data.

Caption: Relationship between temperature and vapor pressure via the Antoine equation.

References

An In-depth Technical Guide to the Discovery and History of Vicinal Dibromides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicinal dibromides, organic compounds bearing bromine atoms on adjacent carbons, are pivotal intermediates in synthetic organic chemistry. Their discovery is intrinsically linked to the discovery of bromine itself in the mid-1820s. The facile addition of bromine to the carbon-carbon double bond of alkenes provides a reliable and stereospecific method for their synthesis. This guide delves into the historical context of their discovery, detailed experimental protocols for their synthesis, comprehensive quantitative data, and the mechanistic pathways governing their formation.

Historical Perspective: The Dawn of Bromine Chemistry

The history of vicinal dibromides begins with the discovery of bromine. In 1825, German chemist Carl Jacob Löwig isolated a reddish-brown liquid by passing chlorine gas through a solution of mineral salts.[1][2][3] Independently, in 1826, French chemist Antoine Jérôme Balard also isolated this new element from the salt marshes of Montpellier and named it "bromine," derived from the Greek word "bromos," meaning stench, due to its strong, unpleasant odor.[4][5][6][7][8]

Following the discovery of this new reactive element, chemists began to explore its reactivity with various substances. The reaction of bromine with ethylene (B1197577) gas (ethene) was among the earliest investigations into its behavior with unsaturated hydrocarbons. This reaction led to the formation of a dense, colorless liquid, which was identified as 1,2-dibromoethane (B42909) (ethylene bromide), the first synthesized vicinal dibromide.[4] This simple yet significant reaction laid the foundation for the broad field of alkene halogenation.

Synthetic Methodologies: The Bromination of Alkenes

The most common and direct method for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) to an alkene.[9][10][11][12] The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), to avoid the participation of the solvent in the reaction.

General Reaction Mechanism

The bromination of an alkene proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. This mechanism accounts for the observed stereochemistry of the reaction, which is a stereospecific anti-addition. This means the two bromine atoms add to opposite faces of the double bond.

Reaction Workflow:

Experimental Protocols

This experiment is a classic example of the stereospecific nature of alkene bromination. The anti-addition of bromine to trans-stilbene (B89595) results in the formation of the meso-diastereomer of stilbene (B7821643) dibromide.

Materials:

-

trans-Stilbene

-

Pyridinium (B92312) tribromide

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve trans-stilbene in a minimal amount of warm ethanol.

-

In a separate flask, dissolve pyridinium tribromide in glacial acetic acid.

-

Slowly add the pyridinium tribromide solution to the stirring solution of trans-stilbene. The orange-red color of the bromine complex should disappear as the reaction proceeds.

-

Continue stirring for 30 minutes at room temperature.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the white, crystalline product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product to a constant weight. A yield of approximately 64% can be expected for the synthesis of meso-stilbene dibromide.[7]

This procedure demonstrates the bromination of a cyclic alkene.

Materials:

-

Bromine in dichloromethane (or pyridinium tribromide as a safer alternative)

-

Dichloromethane

Procedure:

-

Dissolve cyclohexene in dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred cyclohexene solution. The reddish-brown color of the bromine should fade as it reacts.[13]

-

Continue the addition until a faint orange color persists, indicating a slight excess of bromine.

-

Remove the flask from the ice bath and allow it to warm to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield trans-1,2-dibromocyclohexane.

Quantitative Data

Reaction Yields

The yield of vicinal dibromides from alkene bromination is generally high, though it can be influenced by the substrate, brominating agent, and reaction conditions.

| Alkene | Brominating Agent | Solvent | Yield (%) | Reference |

| Styrene | Br₂ | Acetic Acid | 92 (preparative) | [4] |

| trans-Stilbene | Pyridinium Tribromide | Ethanol/Acetic Acid | ~64 | [7] |

| Cyclohexene | Br₂ | Dichloromethane | High | [13] |

| Various Alkenes | in situ generated Br₂ | Various | 83-97 | [14] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of vicinal dibromides. The chemical shifts of the protons and carbons are influenced by the electronegative bromine atoms.

¹H and ¹³C NMR Data for Selected Vicinal Dibromides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference(s) |

| 1,2-Dibromoethane | 3.65 (s, 4H) | 31.9 | CDCl₃ | [15][16] |

| trans-1,2-Dibromocyclohexane | ~4.5 (m, 2H), 1.5-2.5 (m, 8H) | ~55 (CH-Br), ~33 (CH₂), ~24 (CH₂) | CDCl₃ | [3][5][8][10][11] |

| meso-Stilbene Dibromide | 5.50 (s, 2H), 7.35-7.65 (m, 10H) | 56.1 (CH-Br), 127.9, 128.8, 129.0, 140.0 (Aromatic C) | CDCl₃ | [6][7][12] |

| (±)-Stilbene Dibromide | 5.50 (s, 2H), 7.21 (s, 10H) | 59.2 (CH-Br), 128.2, 128.6, 137.8 (Aromatic C) | CDCl₃ | [7][17][18] |

Signaling Pathways and Logical Relationships

The stereochemical outcome of alkene bromination can be visualized as a logical pathway dependent on the stereochemistry of the starting alkene.

Stereochemical Pathway of Bromination:

Conclusion

The discovery of vicinal dibromides was a direct consequence of the isolation of elemental bromine and has since become a cornerstone of organic synthesis. The electrophilic addition of bromine to alkenes provides a robust and stereospecific method for their preparation, a reaction that is mechanistically well-understood. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the synthesis and characterization of these important chemical intermediates.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. EP0277429A2 - Aromatic bromination of polystyrene using bromine as the reaction solvent - Google Patents [patents.google.com]

- 3. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Solved 13C NMR of meso-stilbene dibromide | Chegg.com [chegg.com]

- 7. rsc.org [rsc.org]

- 8. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. brainly.com [brainly.com]

- 14. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 1,2-Dibromoethane(106-93-4) 1H NMR spectrum [chemicalbook.com]

- 17. TRANS-STILBENE(103-30-0) 13C NMR [m.chemicalbook.com]

- 18. scilit.com [scilit.com]

An In-depth Technical Guide to 1,2-Dibromopentane: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dibromopentane, a halogenated hydrocarbon of significant interest in synthetic organic chemistry. The document details its IUPAC nomenclature, synonyms, and key physical and chemical properties. Furthermore, it presents detailed experimental protocols for its synthesis via the bromination of pent-1-ene and its subsequent application in the synthesis of alkynes through dehydrohalogenation. Reaction mechanisms are elucidated and visualized to provide a deeper understanding of the chemical transformations. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical application details.

IUPAC Nomenclature and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous communication in scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system.

IUPAC Name: this compound

This name is derived from the parent alkane, pentane (B18724), indicating a five-carbon chain. The "dibromo" prefix signifies the presence of two bromine atoms, and the locants "1,2-" specify that these bromine atoms are attached to the first and second carbon atoms of the pentane chain, respectively.

Synonyms: this compound is also known by several other names in the literature and commercial catalogues. These include:

-

Pentane, 1,2-dibromo-[1]

-

Amylene bromide

It is important for researchers to be aware of these synonyms to ensure comprehensive literature searches and accurate identification of the compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, application in reactions, and purification. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| CAS Number | 3234-49-9 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 175 °C | [2] |

| Melting Point | - | |

| Density | 1.670 g/mL | [2] |

| Refractive Index | 1.509 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents. |

Synthesis of this compound

This compound is typically synthesized by the electrophilic addition of bromine (Br₂) to pent-1-ene. This reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.

Experimental Protocol: Bromination of Pent-1-ene

Materials:

-

Pent-1-ene

-

Bromine

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (as solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-1-ene in an equal volume of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Prepare a solution of bromine in dichloromethane. Slowly add the bromine solution dropwise to the stirred solution of pent-1-ene. The characteristic reddish-brown color of bromine should disappear as it reacts. Continue the addition until a faint persistent bromine color is observed.

-

Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted bromine and acidic byproducts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The bromination of an alkene is a classic example of electrophilic addition. The mechanism involves the formation of a cyclic bromonium ion, which is then opened by the attack of a bromide ion.

Caption: Mechanism of the electrophilic addition of bromine to pent-1-ene.

Synthetic Applications: Dehydrohalogenation to Alkynes

This compound is a valuable precursor for the synthesis of alkynes, particularly 1-pentyne (B49018), through a double dehydrohalogenation reaction. This elimination reaction is typically carried out using a strong base.

Experimental Protocol: Synthesis of 1-Pentyne

Materials:

-

This compound

-

Sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃) or Potassium hydroxide (B78521) (KOH) in ethanol

-

Mineral oil

-

Apparatus for reactions in liquid ammonia (if using NaNH₂)

-

Heating mantle

-

Distillation apparatus

-

Ice bath

Procedure (using Sodium Amide in Liquid Ammonia):

-

Set up a three-necked flask with a condenser (with a drying tube), a mechanical stirrer, and an addition funnel.

-

Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Slowly add this compound dropwise from the addition funnel to the sodium amide/liquid ammonia slurry.

-

After the addition is complete, allow the reaction mixture to stir for several hours.

-

Carefully quench the reaction by the slow addition of water.

-

The 1-pentyne product, being volatile, will evaporate with the ammonia. The gas stream can be passed through a trap cooled with a dry ice/acetone bath to collect the 1-pentyne.

-

The collected product can be further purified by distillation.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 1-pentyne.

Reaction Mechanism

The dehydrohalogenation of this compound to an alkyne proceeds through two successive E2 (elimination, bimolecular) reactions. A strong base is required to abstract protons in each step.

Caption: Mechanism of the double dehydrohalogenation of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily utilized as an intermediate for the preparation of other functional groups, most notably alkynes. Its synthesis through the straightforward bromination of pent-1-ene and its subsequent reactivity in elimination reactions make it a valuable building block in the synthetic chemist's toolbox. This guide has provided a detailed overview of its nomenclature, properties, and key synthetic transformations, offering a solid foundation for its application in research and development.

References

An In-depth Technical Guide to the Solubility and Partition Coefficient of 1,2-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficient of 1,2-dibromopentane, a halogenated alkane of interest in various chemical and pharmaceutical contexts. This document compiles available data, details relevant experimental protocols, and presents logical workflows for the determination of these critical physicochemical properties.

Core Concepts: Solubility and Partition Coefficient

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound in aqueous and organic solvents is a key determinant of its behavior in environmental and biological systems.

The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, representing the ratio of its concentration in a mixture of n-octanol and water at equilibrium. It is a critical parameter in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Br₂ | Cheméo[1] |

| Molecular Weight | 229.94 g/mol | PubChem[2] |

| CAS Number | 3234-49-9 | NIST WebBook[3] |

| Boiling Point | 175 °C | Stenutz[4] |

| Log10 of Water Solubility (logS) | -3.31 | Cheméo[1] (Calculated using the Joback method) |

| Octanol/Water Partition Coefficient (logP) | 3.1 | Cheméo[1] (Calculated using the Joback method) |

Experimental Protocols

The following sections detail standardized experimental protocols for determining the aqueous solubility and n-octanol-water partition coefficient of chemical substances like this compound. These methods are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Determination of Aqueous Solubility (OECD Guideline 105)

The OECD 105 guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.[5][6] Given the expected low solubility of this compound, the Flask Method is generally more appropriate.

Flask Method Protocol:

-

Preparation of the Test Solution: A supersaturated solution of this compound in water is prepared. This is achieved by adding an excess amount of the substance to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved this compound.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Replicate and Verify: The experiment is repeated to ensure the reliability of the results.

Determination of the n-Octanol-Water Partition Coefficient (OECD Guideline 107 & 123)

The partition coefficient (Kow) is typically determined using the Shake Flask Method (OECD 107) for substances with a log Kow in the range of -2 to 4, or the Slow-Stirring Method (OECD 123) for substances with a log Kow up to 8.2.[7][8][9]

Shake Flask Method (OECD 107) Protocol:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.

-

Test Substance Addition: A known amount of this compound is dissolved in either water or n-octanol. The concentration should not exceed 0.01 mol/L in either phase.

-

Partitioning: The two phases are placed in a vessel and shaken until equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to separate the n-octanol and water layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined by an appropriate analytical method.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Slow-Stirring Method (OECD 123) Protocol:

This method is particularly suitable for lipophilic substances and minimizes the formation of microdroplets that can interfere with accurate measurements.

-

Apparatus Setup: The experiment is conducted in a thermostatically controlled vessel equipped with a stirrer.

-

Phase Introduction: Water-saturated n-octanol and n-octanol-saturated water are added to the vessel.

-

Test Substance Introduction: A stock solution of this compound in n-octanol is added.

-

Slow Stirring: The mixture is stirred slowly to facilitate partitioning without forming an emulsion.

-

Sampling and Analysis: Samples are taken from both phases at regular intervals and analyzed to determine the concentration of this compound until equilibrium is confirmed.

-

Calculation: The partition coefficient is calculated from the equilibrium concentrations in the two phases.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of determining the key physicochemical properties of this compound.

References

- 1. This compound (CAS 3234-49-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C5H10Br2 | CID 29571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

An In-depth Technical Guide on the Safety, Handling, and Disposal of 1,2-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and disposal of 1,2-dibromopentane. Given the limited direct toxicological data available for this specific compound, this guide incorporates data from structurally similar and well-studied brominated alkanes, such as 1,2-dibromoethane (B42909), to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1] Understanding its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Br₂ | [1][2][3] |

| Molecular Weight | 229.94 g/mol | [2][3][4] |

| CAS Number | 3234-49-9 | [1][2][3] |

| Boiling Point | 147-148 °C | [1] |

| Melting Point | -9 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Density | 1.669 g/cm³ | [6] |

| Solubility | Insoluble in water. | [7] |

Hazard Identification and Toxicity

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[8]

-

Skin Contact: Causes skin irritation.[7] Prolonged contact may lead to burns.

-

Eye Contact: Causes serious eye irritation.[7]

-

Ingestion: Harmful if swallowed.[7] May cause gastrointestinal irritation.[8]

Toxicological Profile of Structurally Similar Compounds (e.g., 1,2-Dibromoethane):

Studies on 1,2-dibromoethane indicate that it is absorbed through inhalation, oral, and dermal routes.[4] It is metabolized in the liver, and the metabolites can be toxic.[4] The primary target organs for 1,2-dibromoethane toxicity are the liver, kidneys, and reproductive organs.[9]

Safety and Handling

Due to its potential hazards, this compound must be handled in a well-ventilated area, preferably within a chemical fume hood.[10] All personnel handling this chemical should be thoroughly trained on its properties and the necessary safety precautions.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.[10]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[10] For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is recommended.[10]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocols

While specific experimental protocols for all applications of this compound are beyond the scope of this guide, the following general procedures for handling and reaction work-up should be followed.

General Handling and Dispensing

-

Always work in a certified chemical fume hood.

-

Use the smallest amount of the chemical necessary for the experiment.

-

Ground and bond containers when transferring large volumes to prevent static discharge.

-

Avoid creating aerosols.

Reaction Quenching and Work-up (Example)

This is a generalized protocol and may need to be adapted based on the specific reaction.

-

Cooling: At the end of the reaction, cool the reaction mixture in an ice bath.

-

Quenching: Slowly and carefully add a quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution) to the reaction mixture while stirring. Be aware of any potential exothermic reactions.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Washing: Wash the combined organic layers with brine (saturated sodium chloride solution).

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

-

Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Spill Management and Disposal

Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial absorbent.[12]

-

Neutralize (if applicable): For spills of related acidic or basic compounds, use an appropriate neutralizing agent.[12]

-

Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste.[12]

-

Decontaminate: Clean the spill area with soap and water.[12]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[13] Follow all local, state, and federal regulations for hazardous waste disposal.

-

Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams.[13]

-

Labeling: Clearly label all waste containers with the contents and associated hazards.

-

Collection: Store waste in a designated, properly sealed container in a secondary containment area until it can be collected by EHS or a licensed hazardous waste disposal company.

Visualizations

Logical Workflow for Handling this compound

Caption: General workflow for safely handling this compound in a laboratory setting.

Decision Tree for this compound Spill Response

Caption: Decision tree for responding to a this compound spill.

Potential Metabolic Pathway Leading to Toxicity

The following diagram illustrates a potential metabolic pathway for this compound based on the known metabolism of 1,2-dibromoethane. This is a hypothetical pathway and has not been experimentally confirmed for this compound.

Caption: A potential metabolic pathway for this compound leading to toxicity.

References

- 1. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.se [fishersci.se]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. This compound | C5H10Br2 | CID 29571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Acute nephrotoxicities and hepatotoxicities of 1,2-dibromo-3-chloropropane and 1,2-dibromoethane in male and female F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. health.state.mn.us [health.state.mn.us]

- 11. echemi.com [echemi.com]

- 12. quora.com [quora.com]

- 13. tainstruments.com [tainstruments.com]

Methodological & Application

Application Notes and Protocols: The Use of 1,2-Dibromopentane in Reactions with Magnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction between 1,2-dibromopentane, a vicinal dihalide, and magnesium metal. Contrary to the typical synthesis of Grignard reagents from monohaloalkanes, the primary reaction pathway for this compound with magnesium is an elimination reaction, yielding pentene. This application note elucidates the underlying mechanism, provides a generalized experimental protocol for this transformation, and presents representative data from similar reactions. The information is intended to guide researchers in understanding and utilizing the distinct reactivity of vicinal dihalides in the context of organometallic chemistry.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most versatile and widely used reagents in synthetic organic chemistry, enabling the formation of carbon-carbon bonds.[1] They are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[1] However, the nature of the halide substrate can dramatically influence the reaction outcome. In the case of vicinal dihalides, such as this compound, where two halogen atoms are situated on adjacent carbon atoms, the reaction with magnesium predominantly leads to an elimination reaction rather than the formation of a stable Grignard reagent.[2][3] This document details the application of this specific reaction.

Reaction Pathway and Mechanism

The reaction of this compound with magnesium proceeds via a dehalogenation mechanism to yield an alkene. The generally accepted pathway involves the following steps:

-

Initial Reaction with Magnesium: One of the bromine atoms in this compound reacts with the magnesium metal surface to form a transient organomagnesium intermediate.

-

Intramolecular Elimination: This intermediate is highly unstable. The proximity of the second bromine atom facilitates a rapid intramolecular elimination. The nascent carbanionic character on the carbon bearing the magnesium-bromide bond leads to the expulsion of the adjacent bromide ion and the formation of a double bond.

-

Product Formation: The final organic product is pentene, with magnesium bromide (MgBr₂) formed as the inorganic byproduct.[2]

This process is an example of a β-elimination reaction. Due to this facile elimination pathway, the formation of a stable di-Grignard reagent from this compound is not observed under standard conditions.

Quantitative Data

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1,2-Dibromobutane | Mg | Dry Ether | Reflux | But-1-ene | Not specified | [2] |

| meso-Stilbene dibromide | Mg/MeOH | THF | Ambient | E-Stilbene | >95 | [4] |

| dl-Stilbene dibromide | Mg/MeOH | THF | Ambient | E-Stilbene | >95 | [4] |

| 1,2-Dibromoethane (B42909) | Mg | Dry Ether | N/A | Ethylene (B1197577) | N/A | [5] |

Note: The yields are highly dependent on reaction conditions, including the purity of the reagents and the exclusion of moisture. The reaction of 1,2-dibromoethane with magnesium to produce ethylene is often used to activate magnesium for other Grignard reactions.[5]

Experimental Protocols

The following is a generalized protocol for the magnesium-promoted elimination of this compound to synthesize pentene.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for activation)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently heat the flask under an inert atmosphere until the iodine sublimes and the color disappears, indicating the activation of the magnesium surface.

-

Reaction Initiation: Allow the flask to cool to room temperature. Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when bubbling is observed and the solution becomes cloudy.

-

Reaction Progression: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

Completion and Work-up: After the addition is complete, continue to stir the mixture and gently reflux until the magnesium is consumed or the reaction ceases. The resulting mixture will contain the product, pentene, dissolved in the ethereal solvent, and a precipitate of magnesium bromide.

-

Product Isolation (Illustrative): For the isolation of the volatile pentene, the reaction mixture can be carefully distilled. The ethereal solution of pentene will co-distill. Subsequent fractional distillation can be used to separate the pentene from the solvent.

Safety Precautions:

-

Grignard reactions are highly exothermic and can be difficult to control.

-

Anhydrous ethers are extremely flammable and peroxide-forming. Handle with care and in a well-ventilated fume hood.

-

This compound is a hazardous chemical. Avoid contact with skin and eyes, and do not inhale vapors.

-

Always work under an inert atmosphere (nitrogen or argon) as Grignard reagents and intermediates are sensitive to air and moisture.

Visualizations

Caption: Reaction pathway of this compound with magnesium.

Caption: Generalized experimental workflow for the reaction.

Conclusion

The reaction of this compound with magnesium serves as a clear example of how the structure of a haloalkane dictates its reactivity in the context of Grignard-type reactions. Instead of forming a stable Grignard reagent, this compound undergoes a facile elimination to produce pentene. This characteristic reactivity is important for researchers to consider when designing synthetic routes and highlights a key difference between monohaloalkanes and vicinal dihaloalkanes in organometallic chemistry. The provided protocol offers a general framework for conducting this transformation, which can be adapted for similar vicinal dihalides.

References

- 1. organic chemistry - What will form when dihalides, trihalides or polyhalides react with magnesium? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Solved: 1,2-dibromoburane is allowed to react with Mg in dry ether .The product formed is (along w [Chemistry] [gauthmath.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. community.wvu.edu [community.wvu.edu]

Application Notes and Protocols: 1,2-Dibromopentane as a Precursor for Alkyne Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vicinal dihalides, such as 1,2-dibromopentane, are versatile precursors for the synthesis of alkynes, which are crucial building blocks in organic chemistry and drug development. The primary method for this transformation is a double dehydrohalogenation reaction, typically facilitated by a strong base. This process involves a twofold E2 elimination to form the alkyne triple bond.[1] This document provides detailed application notes and experimental protocols for the synthesis of terminal and internal alkynes from this compound and its substituted analogues.

Reaction Mechanism: Double Dehydrohalogenation

The synthesis of an alkyne from a vicinal dihalide proceeds through a sequential twofold E2 elimination mechanism. A strong base abstracts a proton from a carbon atom, while simultaneously, a bromide ion is eliminated from the adjacent carbon, leading to the formation of a vinyl bromide intermediate. A second elimination reaction on the vinyl bromide then yields the alkyne.[1]

Synthesis of 1-Pentyne (B49018) from this compound

1-Pentyne, a terminal alkyne, can be efficiently synthesized from this compound using strong bases such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂). The choice of base can influence reaction conditions and yields.

Comparison of Reaction Conditions and Yields

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

| This compound | KOH | Water | 120 | 7 | 100 | 86.8 | 80.9 |

| This compound | NaNH₂ | Liquid NH₃ | -33 | Not Specified | High | High | Not Specified |

Note: Yields for the NaNH₂ reaction are typically high but specific quantitative data from the searched literature was not available for a direct comparison under identical scales.

Experimental Protocols